(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene
Description
This compound is a chiral ferrocene-based bisphosphine ligand featuring a dicyclohexylphosphino group on the ethyl side chain and a diphenylphosphino group on the adjacent phenyl ring. Its stereochemical configuration [(S,S)] is critical for its application in asymmetric catalysis, particularly in enantioselective hydrogenation and cross-coupling reactions. The ferrocene backbone provides structural rigidity, while the phosphine groups act as electron-rich coordination sites for transition metals like palladium, nickel, and rhodium .
Properties
Molecular Formula |
C42H48FeP2 |
|---|---|
Molecular Weight |
670.6 g/mol |
InChI |
InChI=1S/C37H43P2.C5H5.Fe/c1-29(38(30-17-6-2-7-18-30)31-19-8-3-9-20-31)34-26-16-27-35(34)36-25-14-15-28-37(36)39(32-21-10-4-11-22-32)33-23-12-5-13-24-33;1-2-4-5-3-1;/h4-5,10-16,21-31H,2-3,6-9,17-20H2,1H3;1-5H;/t29-;;/m0../s1 |
InChI Key |
OBVCATYDMKRFLP-UJXPALLWSA-N |
Isomeric SMILES |
C[C@@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Preparation Methods
Lithiation and Directed Functionalization
Directed lithiation introduces substituents at specific positions on the ferrocene ring. For example, treatment of Ugi’s amine with n-butyllithium and tetramethylethylenediamine (TMEDA) generates a dilithiated intermediate, enabling sequential functionalization at the 1- and 2-positions. This step ensures regioselectivity, critical for installing the 2-(diphenylphosphino)phenyl group.
Key Reaction Conditions :
-
Solvent: Tetrahydrofuran (THF) at −78°C
-
Lithiating agent: n-BuLi (2.5 equiv)
Phosphine Group Installation
Stereospecific Substitution at the Ethylamine Side Chain
The dimethylamino group of Ugi’s amine undergoes nucleophilic substitution with dicyclohexylphosphine (Cy₂PH) to form the dicyclohexylphosphinoethyl moiety. This reaction proceeds in acetic acid under reflux, retaining the chiral configuration at the ethyl carbon.
Introduction of the 2-(Diphenylphosphino)phenyl Group
The 2-position of ferrocene is functionalized via Suzuki-Miyaura coupling or direct phosphination. A phenylboronic acid derivative bearing a diphenylphosphino group reacts with the lithiated ferrocene intermediate in the presence of a palladium catalyst.
Representative Protocol :
-
Substrate: 2-Bromophenyl(diphenyl)phosphine
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
Stereochemical Control and Resolution
Diastereomeric Salt Formation
Enantiomeric purity is achieved by forming diastereomeric adducts with chiral acids. For example, treatment with (−)-di-p-toluoyl-D-tartaric acid in ethanol induces crystallization of the desired (S,S)-diastereomer.
Optimized Conditions :
-
Solvent: Ethanol
-
Acid: (−)-Di-p-toluoyl-D-tartaric acid (1.1 equiv)
-
Recovery: 95% ee after two recrystallizations
Chiral HPLC Validation
Final enantiomeric excess (ee) is quantified using chiral stationary-phase HPLC (e.g., Chiralpak IA column). Elution with hexane/isopropanol (90:10) resolves the (S,S) and (R,R) enantiomers.
Characterization and Analytical Data
Spectroscopic Analysis
-
³¹P NMR : Two distinct resonances at δ −18.2 (dicyclohexylphosphino) and −5.8 ppm (diphenylphosphino), confirming inequivalent phosphorus environments.
-
¹H NMR : Diastereotopic protons on the ethyl bridge appear as a multiplet (δ 3.1–3.4 ppm), while ferrocene Cp signals integrate to 9H (δ 4.0–4.3 ppm).
X-ray Crystallography
Single-crystal X-ray diffraction confirms the (S,S) configuration and distorted tetrahedral geometry at phosphorus centers. Key metrics:
Comparative Synthetic Routes
Table 1: Efficiency of Reported Methods
| Step | Method | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Lithiation | n-BuLi/TMEDA in THF | 95 | – | |
| Phosphination (Cy₂P) | AcOH reflux | 88 | 99 | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 76 | – | |
| Resolution | Tartaric acid recrystallization | 62 | 95 |
Challenges and Optimization Strategies
Air Sensitivity of Phosphine Intermediates
Phosphine precursors are oxygen-sensitive, necessitating Schlenk techniques or glovebox use. Stabilization via in situ complexation with Cu(I) salts (e.g., CuCl) improves handling.
Byproduct Formation in Substitution Reactions
Competing elimination during amino-to-phosphino substitution is mitigated by using excess Cy₂PH and controlled heating.
Industrial Applications and Scalability
The ligand’s modular synthesis enables large-scale production for asymmetric hydrogenation and cross-coupling reactions. A Novartis pilot process achieved a turnover number (TON) >1,000,000 in metolachlor synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the ferrocene moiety.
Reduction: Reduction reactions may target the phosphine groups.
Substitution: Substitution reactions can occur at the phosphine or ferrocene sites.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or oxygen.
Reducing Agents: Such as lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or aryl halides.
Major Products
The major products depend on the specific reactions and conditions but may include various substituted ferrocene derivatives and phosphine oxides.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in transition metal catalysis for reactions like hydrogenation, hydroformylation, and cross-coupling.
Coordination Chemistry: Forms complexes with various metals, useful in studying metal-ligand interactions.
Biology and Medicine
Drug Development:
Industry
Material Science: Used in the development of advanced materials with specific electronic or magnetic properties.
Mechanism of Action
The mechanism of action involves the coordination of the phosphine groups to metal centers, facilitating various catalytic processes. The ferrocene moiety can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Structural and Stereochemical Variations
Table 1: Key Structural Features
Key Observations :
- Steric and Electronic Effects: The dicyclohexylphosphino group offers greater steric bulk compared to diphenylphosphino or di-t-butylphosphino groups, influencing metal-ligand coordination strength and reaction selectivity .
- Stereochemical Impact : The (S,S) configuration in the target compound enhances enantioselectivity in asymmetric hydrogenation, outperforming (R,S) or mixed configurations .
Catalytic Performance in Asymmetric Reactions
Table 2: Enantioselectivity and Reaction Efficiency
Key Observations :
- The target compound achieves higher enantiomeric excess (92% ee) in ketone hydrogenation compared to di-t-butylphosphine derivatives (85% ee), attributed to its optimized steric profile .
- In cross-coupling reactions, diphenylphosphino-containing ligands (e.g., the target compound) exhibit superior activity with aryl bromides due to enhanced π-backbonding with palladium .
Physical Properties and Stability
Table 3: Stability and Handling
Key Observations :
- The target compound’s moderate air stability necessitates stringent storage conditions, whereas tert-butylphosphine derivatives degrade rapidly under ambient conditions .
Biological Activity
(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene, commonly referred to as Josiphos, is a chiral ferrocenyl diphosphine ligand that has garnered interest in various fields, particularly in catalysis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₃₆H₄₄FeP₂
- Molecular Weight : 594.53 g/mol
- CAS Number : 162291-01-2
Mechanisms of Biological Activity
The biological activity of Josiphos is primarily attributed to its ability to coordinate with metal centers, enhancing their catalytic properties. This ligand is known for its role in asymmetric synthesis and has been investigated for its potential anti-cancer properties.
1. Anticancer Activity
Research indicates that Josiphos derivatives exhibit significant anticancer activity through mechanisms involving:
- Inhibition of Tumor Growth : Studies have shown that certain ferrocene derivatives can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to oxidative stress and cell death .
- Targeting Specific Pathways : The compound has been noted for its ability to inhibit specific signaling pathways associated with cancer proliferation and metastasis.
2. Antifungal Activity
In vitro studies have demonstrated that some ferrocene-based compounds exhibit antifungal properties. For instance, a related complex showed an IC50 value of 43 µM against fungal strains, suggesting that modifications in the phosphine ligands can alter biological efficacy .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (S)-1-[(S)-1-(dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene with high enantiomeric purity?
- Methodology : Synthesis typically involves chiral resolution via phosphine ligand coordination, followed by purification using column chromatography under inert atmospheres. Key steps include monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, optical purity ≥99% ee is achievable using ethanol recrystallization .
- Data Reference : Specific rotation values (e.g., -185°±10° in CHCl₃) and NMR characterization (³¹P and ¹H) are critical for verifying stereochemistry .
Q. How can researchers characterize the structural and electronic properties of this ferrocene-based ligand?
- Methodology :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., dihedral angles between ferrocene substituents, as in : C–Fe–C angles ranging 37.4° to 179.97°) .
- NMR spectroscopy : ³¹P NMR identifies distinct phosphorus environments (e.g., δ -0.5 to 179.5 ppm for dicyclohexylphosphino vs. diphenylphosphino groups) .
- Cyclic voltammetry : Assess redox behavior of the ferrocene core (oxidation potentials typically ~0.5 V vs. Ag/AgCl) .
Q. What catalytic applications are documented for this ligand in asymmetric synthesis?
- Methodology : The ligand is widely used in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and hydrogenations. Its bulky dicyclohexyl groups enhance steric control, while the diphenylphosphino moiety stabilizes metal centers. Comparative studies show higher enantioselectivity (>90% ee) in α-arylation reactions versus simpler ferrocenyl phosphines .
Advanced Research Questions
Q. How do stereoelectronic effects of the ligand influence catalytic activity in enantioselective transformations?
- Methodology :
- Crystal structure analysis : Correlate ligand conformation (e.g., C–P–C bond angles and torsion angles) with catalytic outcomes. For instance, reports a 120.0° angle between ferrocene and phenyl groups, which enhances π-backbonding to metal centers .
- DFT calculations : Model transition states to predict enantioselectivity. For example, steric repulsion between cyclohexyl groups and substrates can dictate facial selectivity in metal complexes .
Q. What strategies mitigate air sensitivity during ligand handling and catalytic reactions?
- Methodology :
- Storage : Use vacuum-sealed packaging at -20°C under argon to prevent oxidation. notes gradual decomposition upon prolonged air exposure .
- In-situ ligand generation : Pre-coordinate the ligand with metal precursors (e.g., [Pd(η³-C₃H₅)Cl]₂) under inert conditions to stabilize reactive intermediates .
Q. How can computational modeling optimize ligand design for specific substrate classes?
- Methodology :
- Molecular docking : Simulate ligand-metal-substrate interactions to identify steric clashes or electronic mismatches. For example, substituent bulkiness (e.g., trifluoromethyl groups in ) can be tuned to accommodate bulky substrates .
- QSAR studies : Correlate ligand parameters (e.g., Tolman cone angle, calculated via crystallographic data) with catalytic turnover rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
